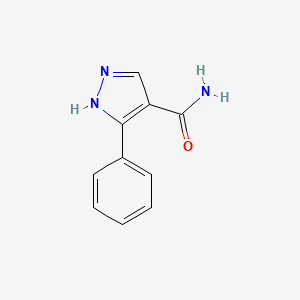
3-phenyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
3-Phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound . It is a pyrazole derivative, which forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . It has noteworthy biological properties that include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides involves a series of steps. The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves the use of various solvents and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The structure elucidation involves the use of single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various intermediates . The reactions are characterized by 1H-NMR, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) . The compound has a molecular weight of 188.18 .Wissenschaftliche Forschungsanwendungen
1. Environmental and Biological Applications
3-Phenyl-1H-pyrazole-4-carboxamide derivatives have been used in environmental and biological contexts. For example, a study by Zamani et al. (2009) described the synthesis of a Cr3+-selective ionophore based on 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (APC), used for detecting chromium ions in biological samples and wastewater from chromium electroplating industries (Zamani et al., 2009).
2. Synthesis of Heterocyclic Compounds
The compound serves as a building block for synthesizing various heterocyclic compounds. A review by El‐Mekabaty (2014) presented comprehensive methods for preparing and the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in synthesizing polyfunctionalized heterocyclic compounds (El‐Mekabaty, 2014).
3. Antibacterial and Antifungal Properties
Studies have shown the antibacterial and antifungal properties of this compound derivatives. Pitucha et al. (2011) synthesized derivatives with potential as antimicrobial agents, notably against Staphylococcus aureus (Pitucha et al., 2011). Similarly, Du et al. (2015) explored novel derivatives for their antifungal activity against phytopathogenic fungi (Du et al., 2015).
4. Applications in Agricultural Sciences
This compound derivatives also find applications in agricultural sciences. Zhao et al. (2017) created novel pyrazole carboxamide compounds with good nematocidal activity against Meloidogyne incognita, indicating their potential use as agrochemicals (Zhao et al., 2017).
5. Anticancer and Antiproliferative Effects
Research has also been conducted on the anticancer and antiproliferative effects of these compounds. For example, Lu et al. (2014) synthesized pyrazole-3-carboxamide derivatives and investigated their antiproliferative effect on cancer cells, elucidating their potential antitumor mechanisms (Lu et al., 2014). Ahsan et al. (2018) also synthesized analogues that showed promising cytotoxicity against breast cancer cell lines (Ahsan et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-phenyl-1H-pyrazole-4-carboxamide is the Cyclin-dependent kinase 2 . This kinase plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division .
Mode of Action
This compound interacts with its target, Cyclin-dependent kinase 2, by binding to its active site . This binding inhibits the kinase’s activity, leading to the disruption of the cell cycle and ultimately the inhibition of cell growth and division .
Biochemical Pathways
The inhibition of Cyclin-dependent kinase 2 affects the cell cycle, a critical biochemical pathway in all living cells . This disruption can lead to the arrest of the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs . The downstream effect of this is the inhibition of cell growth and division .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its target site .
Result of Action
The result of the action of this compound is the inhibition of cell growth and division . By targeting and inhibiting Cyclin-dependent kinase 2, the compound disrupts the cell cycle, preventing cells from dividing and proliferating .
Eigenschaften
IUPAC Name |
5-phenyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPLEOTIAIKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with the ryanodine receptor and what are the downstream effects?
A: While the exact mechanism is still under investigation, the research suggests that these compounds act as activators of the insect ryanodine receptor []. The ryanodine receptor is a calcium channel crucial for muscle function in insects. By activating this receptor, these compounds disrupt calcium signaling within the insect, leading to paralysis and ultimately death.
Q2: What is the significance of the structure-activity relationship (SAR) study conducted on these compounds?
A: The SAR study is vital for understanding how different structural modifications within the diphenyl-1H-pyrazole scaffold influence insecticidal activity []. Researchers synthesized a series of derivatives with varying substituents, particularly focusing on the cyano group. By analyzing the insecticidal activity of each derivative, they could pinpoint specific structural features that enhance potency against the diamondback moth (Plutella xylostella). This information is essential for designing even more potent and selective insecticides in the future.
Q3: What computational methods were used to further analyze the interaction between these compounds and the ryanodine receptor?
A: The researchers employed molecular docking simulations to predict the binding mode of the synthesized compounds with the ryanodine receptor []. Specifically, compound N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g), which showed significant insecticidal activity, was docked into the receptor's predicted binding site. This in silico analysis provided valuable insights into the potential interactions between the compound and key amino acids within the receptor's active site, supporting the hypothesis that these compounds act as RyR activators.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



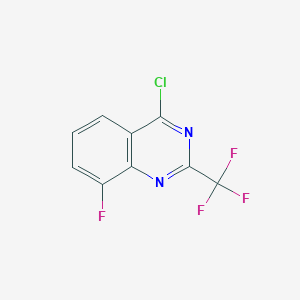
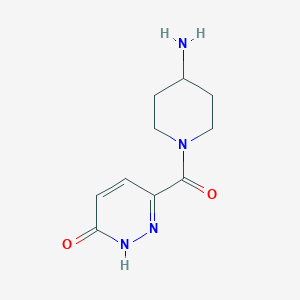
![2-[4-(3-Pyridinyl)phenyl]-1-ethanamine](/img/structure/B1486439.png)
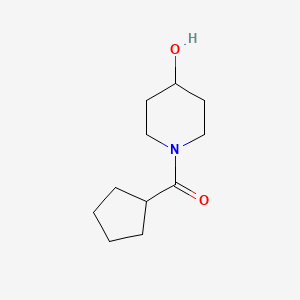

amine](/img/structure/B1486443.png)
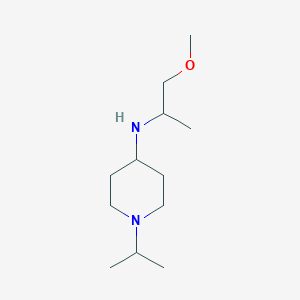
amine](/img/structure/B1486447.png)

![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)

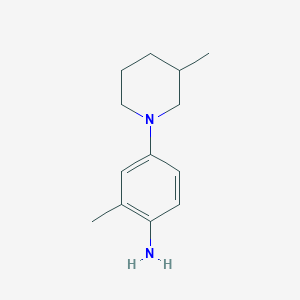
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)